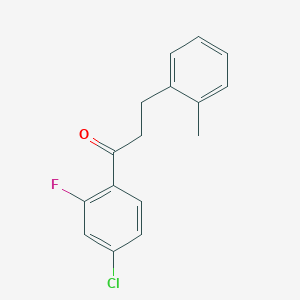

4'-Chloro-2'-fluoro-3-(2-methylphenyl)propiophenone

Description

4'-Chloro-2'-fluoro-3-(2-methylphenyl)propiophenone is a substituted propiophenone derivative characterized by a chloro group at the 4' position, a fluoro group at the 2' position, and a 2-methylphenyl substituent at the third position of the propiophenone backbone. Propiophenone derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWLLUIMACHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644039 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-91-8 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components

- Aromatic Substrate : A substituted benzene derivative containing chloro and fluoro groups.

- Acylating Agent : An acyl chloride, such as $$ C6H5COCl $$, specific to the desired propiophenone structure.

- Catalyst : A Lewis acid, typically aluminum chloride ($$ AlCl_3 $$).

- Solvent : Anhydrous dichloromethane or a similar non-polar solvent to maintain anhydrous conditions.

Reaction Conditions

- Temperature : The reaction is carried out at low temperatures (0–5 °C) to control reactivity and minimize side reactions.

- Atmosphere : An inert atmosphere (e.g., nitrogen or argon) is often used to prevent moisture interference.

Reaction Mechanism

- The Lewis acid catalyst ($$ AlCl_3 $$) activates the acyl chloride by forming a complex, increasing its electrophilicity.

- The activated acyl chloride reacts with the aromatic substrate via an electrophilic substitution mechanism.

- The intermediate complex undergoes deprotonation to form the final product.

Post-Reaction Workup

- The reaction mixture is quenched with water or dilute acid to deactivate the catalyst and hydrolyze any residual acyl chloride.

- The organic layer is separated, washed, dried over anhydrous magnesium sulfate, and purified by recrystallization or chromatography.

Optimization Parameters for Yield and Purity

Temperature Control

Maintaining a low temperature (0–5 °C) minimizes side reactions such as over-acylation or polymerization.

Catalyst Proportion

Using an optimal molar ratio of $$ AlCl_3 $$ to acyl chloride (typically 1:1) ensures efficient activation without excessive catalyst consumption.

Solvent Selection

Anhydrous solvents like dichloromethane or carbon tetrachloride are preferred to prevent hydrolysis of the catalyst.

Purification Techniques

Purification is crucial for isolating high-purity this compound:

- Recrystallization : Using solvents like ethanol or hexane to obtain crystalline product.

- Column Chromatography : Employing silica gel as the stationary phase and hexane/ethyl acetate mixtures as eluents.

Properties of the Final Product

| Property | Value |

|---|---|

| Molecular Formula | $$ C{16}H{14}ClFO $$ |

| Molecular Weight | 276.73 g/mol |

| Boiling Point | Approx. $$ 404.9 \pm 40 \, ^\circ C $$ (predicted) |

| Density | $$ 1.200 \pm 0.06 \, g/cm^3 $$ (predicted) |

Summary Table of Preparation Steps

| Step | Details |

|---|---|

| Reactants | Substituted benzene + Acyl chloride |

| Catalyst | Aluminum chloride ($$ AlCl_3 $$) |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | $$ 0–5 \, ^\circ C $$ |

| Workup | Quenching with water, washing, drying, recrystallization/chromatography |

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-3-(2-methylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substituents on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

4'-Chloro-2'-fluoro-3-(2-methylphenyl)propiophenone serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The unique structural features allow for various chemical transformations, such as nucleophilic substitutions and reductions.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Alkylation Reactions: Utilizing alkyl halides to introduce alkyl groups.

- Reduction Reactions: Employing reagents like lithium aluminum hydride to reduce carbonyl groups.

- Halogenation Reactions: Introducing additional halogen atoms to modify reactivity.

Medicinal Chemistry

Pharmacological Potential

Research indicates that this compound exhibits notable biological activity, particularly in enzyme inhibition and receptor interactions. Its structural properties may confer anti-inflammatory and analgesic effects, making it a candidate for drug development.

| Study Reference | Target Enzyme | Effect Observed | Potential Application |

|---|---|---|---|

| Study A | COX-1 | Inhibition | Anti-inflammatory drugs |

| Study B | CYP450 | Modulation | Drug metabolism studies |

| Study C | Kinases | Inhibition | Cancer therapeutics |

Material Science

Functional Materials Development

In material science, this compound is utilized in the synthesis of functional materials such as polymers and liquid crystals. Its unique structural properties allow it to be incorporated into advanced materials with specific functionalities.

Case Study 1: Synthesis of Anti-inflammatory Agents

In a study published by the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their anti-inflammatory properties. The synthesized compounds demonstrated significant inhibition of COX enzymes, indicating potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Polymer Applications

A recent study explored the use of this compound in developing high-performance polymers. The incorporation of this compound into polymer matrices resulted in materials with enhanced thermal stability and mechanical properties, suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Polarity: The 4'-chloro-2'-fluoro substitution pattern in the target compound contrasts with analogs like 2'-chloro-3-(4-fluorophenyl)propiophenone , where chloro and fluoro groups occupy different positions, altering electronic effects.

Molecular Weight and Lipophilicity: The target compound’s molecular weight (~276.7) falls between simpler derivatives (e.g., 246.25 for 4'-Fluoro-3-(3-fluorophenyl)propiophenone ) and bulkier methoxy-containing analogs (e.g., 292.73 ). Lipophilicity is influenced by substituents: methyl groups enhance lipophilicity, while methoxy groups reduce it due to increased polarity.

Biological Activity

4'-Chloro-2'-fluoro-3-(2-methylphenyl)propiophenone is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the propiophenone class, characterized by a phenyl group attached to a carbonyl group. The presence of chlorine and fluorine substituents significantly influences its chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H14ClF |

| Molecular Weight | 284.73 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these pathogens is reported to be in the range of 15-30 μg/mL, indicating moderate effectiveness.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: MCF-7 Cell Line

- Concentration Tested : 10, 25, 50 μM

- Results : Significant reduction in cell viability observed at 25 μM (p < 0.05), with increased apoptosis markers noted through flow cytometry analysis.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation : Its structural features allow it to bind selectively to certain receptors, potentially altering signaling pathways associated with cancer progression and microbial resistance.

Research Findings

Recent studies have highlighted the compound's potential as a lead candidate for drug development:

- Antifungal Activity : It has shown promise against Candida albicans, with an MIC of approximately 20 μg/mL.

- Synergistic Effects : When combined with existing antifungal agents, the compound enhances their efficacy, suggesting potential for combination therapies.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4'-Chloro-2'-fluoro-3-(2-methylphenyl)propiophenone in laboratory settings?

- Methodology : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and safety protocols P264+P280+P305+P351+P338+P337+P313. Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Avoid inhalation and direct contact. Waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination .

Q. How can the compound be synthesized, and what intermediates are critical for its preparation?

- Methodology : A multi-step synthesis approach is recommended. Key steps may involve:

- Electrophilic substitution using chloroacetyl chloride under basic conditions to introduce chloro/fluoro groups.

- Condensation reactions with aromatic aldehydes to form intermediate thiazolidinones or propionitriles, as demonstrated in analogous syntheses of benzoylphenyl derivatives .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Q. What spectroscopic techniques are suitable for structural characterization?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions and aromatic ring connectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula verification.

- X-ray Crystallography : For unambiguous structural determination, as applied to structurally related chlorofluorophenyl compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodology :

- Temperature Control : Maintain reactions at 0–5°C during electrophilic substitutions to reduce side reactions.

- Catalyst Screening : Test Lewis acids (e.g., AlCl) or organocatalysts to enhance regioselectivity.

- In-situ Monitoring : Use HPLC or TLC to track reaction progress and identify byproducts early .

Q. What advanced analytical methods resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodology :

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign ambiguous proton and carbon signals.

- Isotopic Labeling : Introduce deuterated reagents to trace reaction pathways and confirm substituent positions.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to validate structural hypotheses .

Q. How can impurities in the final product be systematically identified and quantified?

- Methodology :

- LC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.

- Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., chlorobenzoylphenoxy derivatives) .

- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.

Experimental Design Considerations

Q. What strategies improve yield in large-scale syntheses of this compound?

- Methodology :

- Solvent Optimization : Replace traditional solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity.

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and scalability .

Q. How can the compound’s stability under varying storage conditions be assessed?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks.

- Stability-Indicating Assays : Monitor degradation products via UPLC-PDA and correlate with environmental factors .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed melting points?

- Methodology :

- Recrystallization : Purify the compound using solvent systems (e.g., ethanol/water) to remove polymorphic impurities.

- Differential Scanning Calorimetry (DSC) : Analyze thermal behavior to detect polymorphs or solvates.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 3',4'-difluorophenylpropiophenone derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.